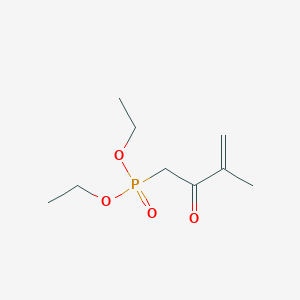
Diethyl (3-methyl-2-oxobut-3-en-1-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (3-methyl-2-oxobut-3-en-1-yl)phosphonate is an organophosphorus compound with the molecular formula C9H17O4P It is a phosphonate ester, characterized by the presence of a phosphonate group attached to a carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl (3-methyl-2-oxobut-3-en-1-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate aldehyde or ketone under basic conditions. The reaction typically proceeds via a Michael addition mechanism, where the phosphite anion attacks the carbonyl group, followed by protonation to yield the desired phosphonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (3-methyl-2-oxobut-3-en-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate ester to corresponding phosphine or phosphinite compounds.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a range of phosphonate derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Diethyl (3-methyl-2-oxobut-3-en-1-yl)phosphonate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a prodrug or as a precursor to biologically active molecules.
Industrial Chemistry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of diethyl (3-methyl-2-oxobut-3-en-1-yl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This property makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl phosphite: A related compound with similar reactivity but different applications.
Dimethyl (3-methyl-2-oxobut-3-en-1-yl)phosphonate: A methyl ester analog with slightly different physical and chemical properties.
Uniqueness
Diethyl (3-methyl-2-oxobut-3-en-1-yl)phosphonate is unique due to its specific structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its role as a versatile building block in organic synthesis highlight its importance in both academic and industrial research.
Eigenschaften
CAS-Nummer |
54543-02-1 |
|---|---|
Molekularformel |
C9H17O4P |
Molekulargewicht |
220.20 g/mol |
IUPAC-Name |
1-diethoxyphosphoryl-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C9H17O4P/c1-5-12-14(11,13-6-2)7-9(10)8(3)4/h3,5-7H2,1-2,4H3 |
InChI-Schlüssel |
YHPJLQOJEQDHIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC(=O)C(=C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



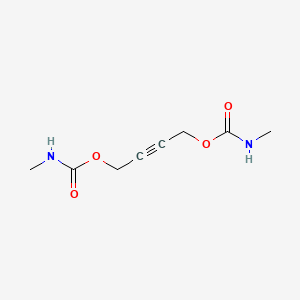
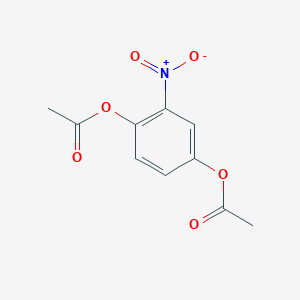
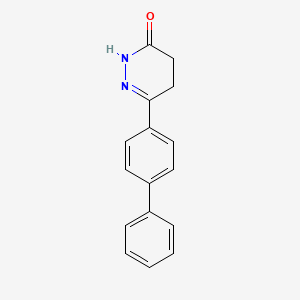
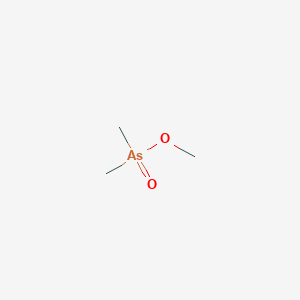
![1-Bromo-3-{[5-bromo-3-(morpholin-4-yl)pyrazin-2-yl]oxy}propan-2-ol](/img/structure/B14644329.png)
![1-(2-chloro-6-methylphenyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14644337.png)

![N-Ethyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14644352.png)
![ethyl N-[2-[2-(ethylcarbamoylimino)-5-nitro-1,3-thiazol-3-yl]acetyl]-N-methylcarbamate](/img/structure/B14644355.png)
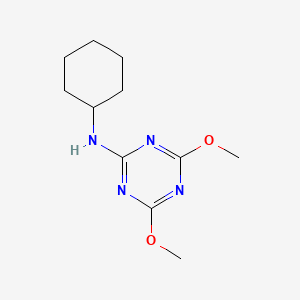
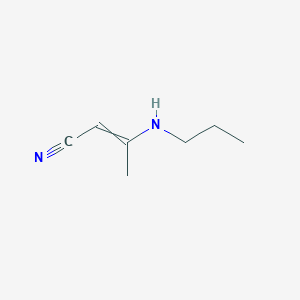
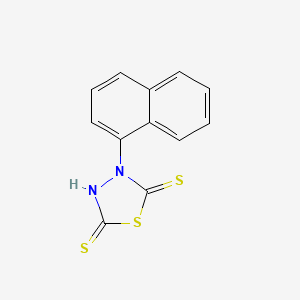
![3-[(Piperidin-1-yl)methyl]oxolan-2-one](/img/structure/B14644369.png)
